Cas no 842954-82-9 (2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide)

2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide is a specialized organic compound featuring a thiazole core substituted with a 4-fluorophenyl group and a methyl moiety, further functionalized with a chloroacetamide side chain. This structure imparts reactivity suitable for applications in medicinal chemistry and agrochemical synthesis, particularly as an intermediate in the development of biologically active molecules. The presence of both fluorine and chloroacetamide groups enhances its potential for selective derivatization, enabling precise modifications for target-specific interactions. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, making it a valuable reagent for researchers exploring novel thiazole-based compounds.
2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide structure
842954-82-9 structure
Product Name:2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide
CAS No:842954-82-9
MF:C12H10ClFN2OS
MW:284.737003803253
CID:3082046
Update Time:2025-05-28

2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide
    • Inchi: 1S/C12H10ClFN2OS/c1-7-11(8-2-4-9(14)5-3-8)16-12(18-7)15-10(17)6-13/h2-5H,6H2,1H3,(H,15,16,17)
    • InChI Key: HDDMQVONPAXBJE-UHFFFAOYSA-N
    • SMILES: ClCC(NC1=NC(=C(C)S1)C1C=CC(=CC=1)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4

2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide Pricemore >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide

Recent Advances in the Study of 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide (CAS: 842954-82-9)

The compound 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide (CAS: 842954-82-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazole derivative has shown promising potential in various therapeutic applications, particularly in the development of novel anti-inflammatory and anticancer agents. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetic properties, and potential clinical applications.

A study published in the Journal of Medicinal Chemistry (2023) investigated the compound's inhibitory effects on specific kinase pathways involved in inflammatory responses. The research demonstrated that 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide effectively suppresses the activation of NF-κB, a key transcription factor in inflammation, by targeting upstream kinases. This finding suggests its potential as a lead compound for developing new anti-inflammatory drugs with fewer side effects compared to existing therapeutics.

In the field of oncology, recent preclinical studies have explored the compound's antitumor activity. Research conducted at the National Cancer Institute (2024) revealed that this thiazole derivative exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of EGFR. The compound's ability to induce apoptosis through mitochondrial pathways while showing minimal toxicity to normal cells makes it a promising candidate for further development as a targeted cancer therapy.

Pharmacokinetic studies have also made significant progress in understanding the compound's behavior in biological systems. A recent publication in Drug Metabolism and Disposition (2024) reported improved oral bioavailability of 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide through novel formulation approaches. The study utilized lipid-based delivery systems to enhance the compound's solubility and absorption, addressing one of the major challenges in its development as an oral therapeutic agent.

Structural optimization efforts have been another focus of recent research. Several research groups have reported derivatives of 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide with improved potency and selectivity. These modifications primarily target the chloroacetamide moiety and the thiazole ring system, yielding compounds with enhanced binding affinity to their molecular targets while maintaining favorable safety profiles.

The compound's potential applications extend beyond human medicine. Recent studies in veterinary pharmacology have explored its use as an antimicrobial agent against resistant bacterial strains in livestock. Preliminary results show promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens, opening new avenues for its development in both human and animal health.

As research progresses, several pharmaceutical companies have initiated early-stage development programs based on this chemical scaffold. The unique combination of its molecular structure and biological activity profile positions 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide as a valuable starting point for drug discovery across multiple therapeutic areas.

Future research directions are expected to focus on further elucidating the compound's mechanism of action, optimizing its pharmacokinetic properties, and exploring combination therapies. The growing body of evidence supporting its therapeutic potential suggests that 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide may soon transition from a research compound to a clinical candidate in specific therapeutic areas.

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